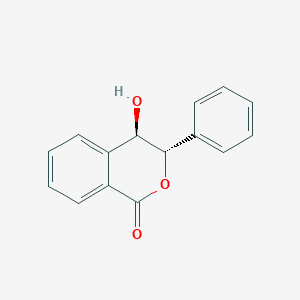
(3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one is a chiral compound with significant importance in organic chemistry and pharmaceutical research This compound is known for its unique structural features, which include a hydroxyl group and a phenyl group attached to a dihydrobenzopyranone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a benzopyranone derivative, using chiral catalysts or reagents. For example, the enantioselective reduction of N-benzyl 4-substituted glutarimides employing oxazaborolidine catalysts derived from cis-1-amino-indan-2-ol has been reported to yield high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative with different stereochemistry.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophilic reagents like nitric acid or halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions on the phenyl group can introduce various functional groups, such as nitro or halogen groups.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in studies of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets, such as enzymes or receptors.
Wirkmechanismus
The mechanism of action of (3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and phenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate enzymatic reactions, depending on the specific target and the nature of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
- (3S,4R)-3-methoxy-4-methylaminopyrrolidine
- (3S,4R)-4-(4’-fluorophenyl)-3-hydroxymethyl-piperidine
Uniqueness
What sets (3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one apart from similar compounds is its unique combination of a hydroxyl group and a phenyl group attached to a dihydrobenzopyranone core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
64283-88-1 |
|---|---|
Molekularformel |
C15H12O3 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
(3S,4R)-4-hydroxy-3-phenyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C15H12O3/c16-13-11-8-4-5-9-12(11)15(17)18-14(13)10-6-2-1-3-7-10/h1-9,13-14,16H/t13-,14+/m1/s1 |
InChI-Schlüssel |
PIXLVLGRBHSGQR-KGLIPLIRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](C3=CC=CC=C3C(=O)O2)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


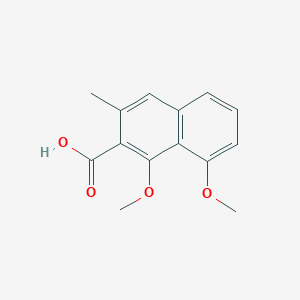
![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
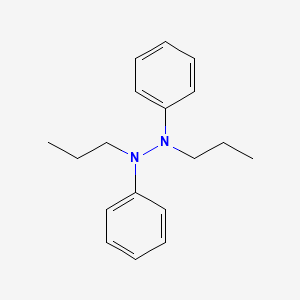
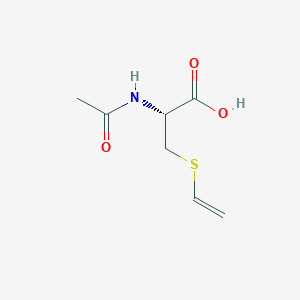
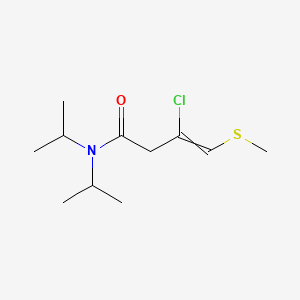
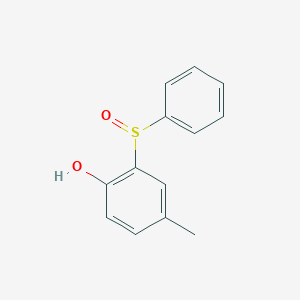
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)
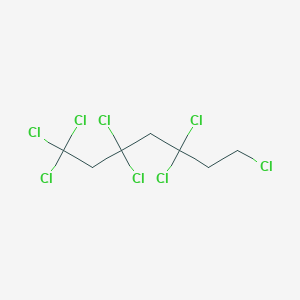
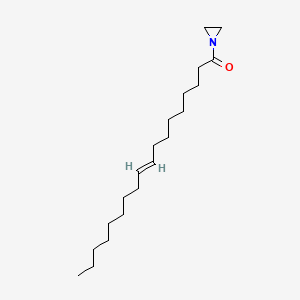
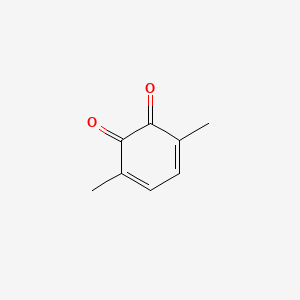
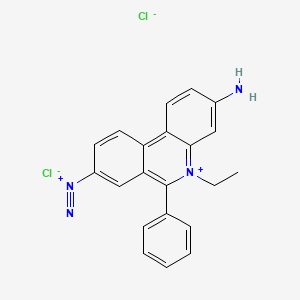

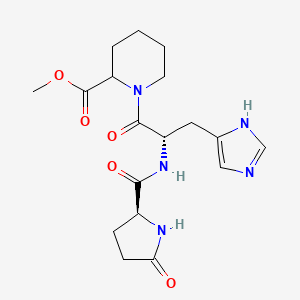
![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)
